
2-Cycloheptyl-2-methoxyaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptyl-2-methoxyacetic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a cycloheptyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptyl bromide with sodium methoxyacetate in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-cycloheptyl-2-methoxyacetic acid may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cycloheptyl-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones, while reduction can produce cycloheptyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cycloheptyl-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-cycloheptyl-2-methoxyacetic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: A simpler analog with a methoxy group and a carboxylic acid group.
Cycloheptyl acetic acid: Similar structure but lacks the methoxy group.
2-Methoxyethanol: Contains a methoxy group and an alcohol group.
Uniqueness
2-Cycloheptyl-2-methoxyacetic acid is unique due to the presence of both a cycloheptyl group and a methoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-cycloheptyl-2-methoxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-13-9(10(11)12)8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
IUUSTHYFIAAJSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)
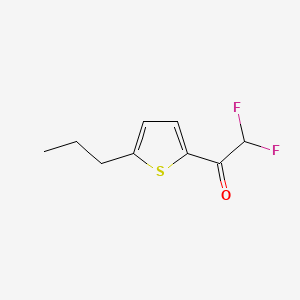
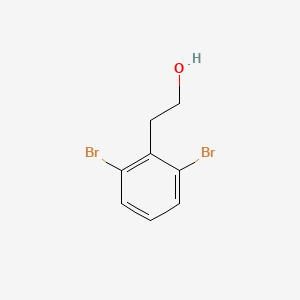
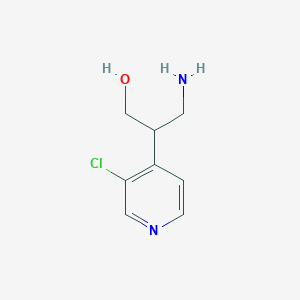
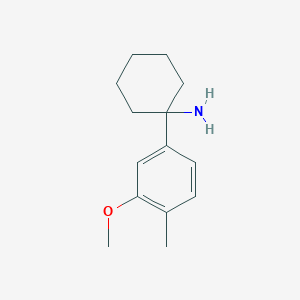
![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
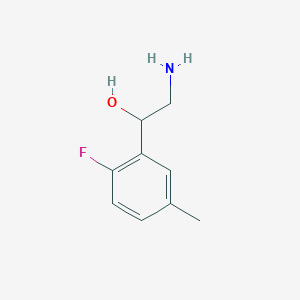
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)






